molecular formula C11H13N3O3 B1294139 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid CAS No. 302560-90-3

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

Cat. No. B1294139
M. Wt: 235.24 g/mol
InChI Key: OENKFRNTAYNSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid is a compound that features a pyrazine ring, which is a six-membered heterocyclic system containing two nitrogen atoms opposite each other, substituted with a carboxylic acid group and a piperidine carbonyl group. The presence of these functional groups suggests that the compound could participate in various hydrogen bonding interactions and potentially form supramolecular structures.

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves the formation of supramolecular structures through hydrogen bonding interactions. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was achieved through cyclooligomerization under microwave irradiation, followed by further transformation to the corresponding carboxylic acid . Similarly, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involved converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized by the presence of hydrogen bonds. For example, the crystal structure of pyrazinecarboxylic acids revealed the occurrence of a carboxylic acid-pyridine supramolecular synthon, which is controlled by O-H...N(pyridine) and C-H...O(carbonyl) hydrogen bonds . The crystal structure of a nitrogenous compound containing a piperazine-1-yl pyridine-3-carboxylic acid moiety was confirmed by X-ray diffraction, and the optimal molecular structure was determined by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of piperidine as a catalyst led to the formation of 4H-pyrano[3,2-c]pyridines . Additionally, the synthesis of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst was achieved by a one-pot multicomponent reaction, demonstrating the versatility of piperidine in catalyzing the formation of heterocyclic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the presence of functional groups. The carboxylic acid group, for example, can form strong hydrogen bonds, as seen in the crystal structures of pyrazinecarboxylic acids, which can affect the compound's solubility and melting point . The interaction of pyrazinyl nitrogen atoms with transition metal ions can lead to the formation of metal-containing supramolecular complexes, which can have unique physical properties .

Future Directions

The future directions for this compound could involve further development and evaluation of its derivatives for their anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

3-(piperidine-1-carbonyl)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-10(14-6-2-1-3-7-14)8-9(11(16)17)13-5-4-12-8/h4-5H,1-3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENKFRNTAYNSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649725
Record name 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid

CAS RN

302560-90-3
Record name 3-(Piperidine-1-carbonyl)pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.